3,4-Dibromo-1,1,6,6-tetranitrohexane

Description

Overview of Aliphatic Polynitro Compounds in Contemporary Organic Chemistry

Aliphatic polynitro compounds, organic molecules characterized by a carbon chain backbone with multiple nitro group (–NO₂) substituents, are a cornerstone in the field of energetic materials. The presence of the nitro group, a potent explosophore, imparts a high degree of energy content to these molecules. The thermal decomposition of such compounds can release a significant amount of energy, often accompanied by the formation of stable gaseous products like molecular nitrogen. This explosive nature is a direct result of the nitro group's structure and its ability to act as an internal oxidant.

These compounds are not only of interest for their energetic properties but also serve as versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group acidifies the adjacent C-H bonds, facilitating a range of carbon-carbon bond-forming reactions. This reactivity allows for the construction of complex molecular architectures with tailored properties. In recent years, research has focused on the synthesis of novel aliphatic polynitro compounds with enhanced thermal stability, reduced sensitivity to external stimuli, and improved performance characteristics.

Significance of Halogen Substituents in Molecular Design and Functionality

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into organic molecules is a powerful strategy in molecular design, influencing a wide array of chemical and physical properties. Halogen substituents can modulate a molecule's reactivity, lipophilicity, and conformation. In the context of energetic materials, halogens can significantly impact density, thermal stability, and decomposition pathways.

Positional and Structural Isomerism Considerations within Hexane (B92381) Derivatives

Hexane (C₆H₁₄) and its derivatives provide a clear illustration of positional and structural isomerism, where molecules share the same chemical formula but differ in the arrangement of their atoms. For hexane, five structural isomers exist: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. rsc.orgscbt.com This isomerism arises from the different possible branching patterns of the carbon chain.

Molecular Structure and Unique Features of 3,4-Dibromo-1,1,6,6-tetranitrohexane within the Landscape of High-Energy Density Materials (HEDMs) Precursors

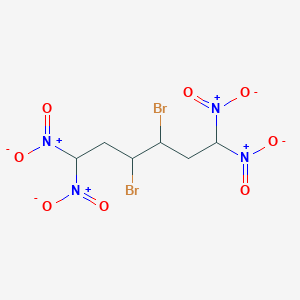

This compound is a highly functionalized aliphatic compound with the chemical formula C₆H₈Br₂N₄O₈. Its structure consists of a six-carbon hexane backbone. The terminal carbons (positions 1 and 6) are each geminally disubstituted with two nitro groups, forming dinitromethyl functionalities. The central carbons (positions 3 and 4) are each substituted with a bromine atom.

This specific arrangement of functional groups suggests several unique features relevant to its potential as an HEDM precursor:

High Density: The presence of four nitro groups and two heavy bromine atoms on a relatively short carbon chain is expected to result in a high molecular weight and, consequently, a high crystal density. High density is a crucial factor for HEDMs as it correlates with higher detonation velocity and pressure.

Oxygen Balance: The four nitro groups provide a significant amount of oxygen, which is essential for the combustion of the carbon and hydrogen backbone during decomposition. A favorable oxygen balance can lead to more complete and energetic decomposition, producing a larger volume of gaseous products.

Energetic Functionalization: The geminal dinitro groups at the termini of the hexane chain are potent energetic functionalities. Compounds with such features are known to be highly energetic.

Potential for Further Modification: The bromine atoms at the 3 and 4 positions represent reactive sites that could be utilized for further chemical transformations, allowing for the synthesis of even more complex and potentially more powerful energetic materials.

While specific experimental data for this compound is scarce in publicly available literature, its structural motifs place it firmly within the class of molecules of interest as precursors to advanced HEDMs.

Identification of Knowledge Gaps and Rationale for Focused Investigation of this compound

The rationale for a focused investigation of this compound is multifold:

Fundamental Chemical Interest: The synthesis of such a highly functionalized and sterically congested molecule presents a significant synthetic challenge and is of fundamental interest to organic chemists.

Structure-Property Relationships: A thorough characterization of its physical, chemical, and energetic properties would provide valuable data for understanding the structure-property relationships in halogenated polynitroalkanes. This knowledge can inform the rational design of new HEDMs.

Potential as an HEDM Precursor: The unique combination of geminal dinitro groups and vicinal dibromo functionalities suggests that this molecule, or its derivatives, could possess desirable properties as an HEDM or an energetic plasticizer. rsc.org Energetic plasticizers are crucial components in polymer-bonded explosives and propellants, enhancing their performance and processability. researchgate.netrsc.org

A focused investigation would need to address the following key areas:

Development of a reliable and scalable synthetic route.

Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

Detailed evaluation of its thermal stability and sensitivity to impact, friction, and electrostatic discharge.

Theoretical and experimental determination of its energetic performance parameters.

By addressing these knowledge gaps, the scientific community can gain a deeper understanding of this unique molecule and its potential contributions to the field of high-energy density materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62116-27-2 |

|---|---|

Molecular Formula |

C6H8Br2N4O8 |

Molecular Weight |

423.96 g/mol |

IUPAC Name |

3,4-dibromo-1,1,6,6-tetranitrohexane |

InChI |

InChI=1S/C6H8Br2N4O8/c7-3(1-5(9(13)14)10(15)16)4(8)2-6(11(17)18)12(19)20/h3-6H,1-2H2 |

InChI Key |

YHKLYPWAXDDBBF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CC([N+](=O)[O-])[N+](=O)[O-])Br)Br)C([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Purity

The study of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, is critical in understanding the properties and interactions of chemical compounds. For chiral molecules—those that are non-superimposable on their mirror images—chiroptical spectroscopic techniques are indispensable for determining enantiomeric and diastereomeric purity, as well as assigning the absolute configuration of stereocenters.

The molecule 3,4-Dibromo-1,1,6,6-tetranitrohexane possesses two stereocenters at the C3 and C4 positions, where the bromine atoms are attached. This structure gives rise to the possibility of multiple stereoisomers, including enantiomers (mirror images) and diastereomers (non-mirror image stereoisomers). A comprehensive analysis of these stereoisomers would typically involve the use of chiroptical methods.

However, a thorough review of available scientific literature and spectroscopic databases reveals a significant gap in the experimental data for this compound. To date, no published studies appear to have focused on the chiroptical characterization of this specific compound. The following sections outline the standard methodologies that would be applied for such a characterization, though it must be emphasized that the corresponding experimental data for this compound is not currently available.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An active CD spectrum, displaying positive or negative peaks (Cotton effects), provides definitive proof of a molecule's chirality. For this compound, CD spectroscopy would be the primary technique to confirm the presence of chiral isomers and to assess the enantiomeric purity of a sample. Enantiomers of a chiral compound produce CD spectra that are mirror images of each other. Therefore, by comparing the experimental spectrum of a sample to that of a known enantiomer, its enantiomeric excess can be quantified.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of plane-polarized light as it passes through a chiral sample, as a function of wavelength. The resulting ORD curve can also be used to characterize chiral molecules. While CD spectroscopy is often preferred due to its sensitivity and the direct structural information that can be gleaned from Cotton effects, ORD remains a valuable complementary technique.

As of now, no experimental CD or ORD data has been reported for this compound, precluding any assessment of its chirality or enantiomeric composition via these methods.

Theoretical and Computational Investigations of 3,4 Dibromo 1,1,6,6 Tetranitrohexane

Quantum Chemical Calculations for Electronic Structure and Stability

No dedicated studies employing quantum chemical calculations to specifically elucidate the electronic structure and stability of 3,4-Dibromo-1,1,6,6-tetranitrohexane were identified.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

There are no published Density Functional Theory (DFT) studies that have performed geometry optimization and energy minimization specifically for this compound. Consequently, data on its optimized molecular structure, bond lengths, bond angles, and minimized energy state are not available.

Ab Initio Methods for High-Accuracy Energetics and Conformational Analysis

A search for high-accuracy energetic and conformational analyses of this compound using ab initio methods yielded no specific results. Information regarding its various conformers and their relative energies, which would be crucial for understanding its stability and reactivity, has not been documented in the accessible scientific literature.

Prediction of Electronic Properties and Frontier Molecular Orbitals (FMOs)

There is no available research that predicts the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. The HOMO-LUMO gap, a critical parameter for assessing chemical reactivity and kinetic stability, remains uncalculated for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

No molecular dynamics (MD) simulation studies have been published for this compound. Such simulations would be instrumental in understanding the molecule's dynamic behavior and conformational flexibility over time.

Exploration of Rotational Barriers and Conformational Equilibria

Due to the absence of MD simulation data, there is no information on the rotational barriers around the single bonds or the conformational equilibria of this compound. The energy landscapes and the populations of different conformers at thermal equilibrium are therefore unknown.

Simulation of Intermolecular Interactions in Condensed Phases

There are no published simulations of the intermolecular interactions of this compound in condensed phases (liquid or solid). Understanding these interactions is key to predicting its bulk properties, such as density and heat of vaporization, which are currently not documented.

Lack of Specific Research Hinders Theoretical Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the detailed framework provided for a comprehensive analysis, including reaction mechanism elucidation and spectroscopic parameter prediction, there is a notable absence of specific research focused on this particular molecule.

Consequently, it is not possible to provide a detailed article on the "" as outlined. The foundational studies required to populate the requested sections and subsections are not present in the public domain. This includes a lack of published data on:

Reaction Mechanism Elucidation: No computational studies detailing the transition state characterization for nitration and bromination steps, the calculation of activation energies, or the theoretical basis for its regio- and stereoselectivity could be located.

Prediction of Spectroscopic Parameters: There is no available research on the theoretical calculation of NMR chemical shifts and coupling constants or the computational prediction of vibrational frequencies and intensities specifically for this compound.

While computational chemistry is a powerful tool for understanding molecular structure and reactivity, its application to this compound has not been documented in accessible scholarly sources. Therefore, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy based on existing research.

Theoretical Assessment of Intramolecular Interactions and Strain Energy

Due to the absence of specific experimental or computational studies on this compound in the reviewed literature, this section provides a theoretical assessment of its likely intramolecular interactions and strain energy. This analysis is founded on established principles of conformational analysis, steric and electronic effects observed in analogous molecules, particularly vicinal dibromoalkanes and polynitroalkanes.

Steric Hindrance and Conformational Preferences:

The most significant factor influencing the conformation of the central C3-C4 bond is the steric repulsion between the two large bromine atoms. In simpler analogous compounds like 1,2-dibromoethane, the anti-conformation, where the bromine atoms are positioned at a dihedral angle of 180°, is the most stable. brainly.comyoutube.com This arrangement minimizes the steric hindrance between the bulky substituents. brainly.com A similar preference for an anti-periplanar arrangement of the bromine atoms is anticipated in this compound to reduce van der Waals repulsion.

Gauche conformations, with a dihedral angle of approximately 60° between the bromine atoms, would introduce significant steric strain. youtube.com The presence of the geminal dinitro groups at the C1 and C6 positions further complicates the conformational landscape. These groups are also sterically demanding and will interact with the bromine atoms and each other, particularly in folded conformations of the hexane (B92381) chain. The bulky nitro groups will likely restrict rotation around the C-C bonds, leading to a higher energy barrier for conformational changes.

Torsional and Angle Strain:

The flexible hexane chain will attempt to adopt a staggered conformation to minimize torsional strain. However, the numerous bulky substituents will likely lead to some deviation from ideal staggered arrangements, introducing torsional strain. For instance, gauche interactions between the bromine atoms and the nitro groups on adjacent carbons are expected.

Electronic Effects and Dipole-Dipole Interactions:

The nitro groups are powerful electron-withdrawing groups, leading to significant bond polarization. This creates strong dipole moments within the molecule. The orientation of these dipoles will influence the conformational stability. Repulsive interactions between the negative poles of the nitro groups will further destabilize certain conformations.

The bromine atoms also contribute to the molecule's polarity. The interplay of these various dipole moments will result in a complex network of intramolecular electrostatic interactions that will affect the molecule's preferred geometry.

Illustrative Data Tables:

The following tables provide hypothetical but representative data for the key geometric parameters and estimated strain energies in this compound, based on typical values for similar compounds.

Table 1: Predicted Bond Lengths and Angles

| Bond | Typical Length (Å) | Angle | Predicted Angle (°) |

| C-C | 1.54 | C-C-C | 109.5 - 112 |

| C-H | 1.09 | C-C-Br | 110 - 114 |

| C-Br | 1.94 | C-C-N | 109.5 - 113 |

| C-N | 1.47 | Br-C-C-Br | ~180 (anti) |

| N=O | 1.22 | O-N-O | ~125 |

Table 2: Estimated Contributions to Strain Energy

| Type of Strain | Estimated Energy (kcal/mol) | Contributing Factors |

| Torsional Strain | 5 - 10 | Eclipsing and gauche interactions of Br and NO₂ groups |

| Steric Strain | 8 - 15 | Repulsion between bulky Br and NO₂ groups |

| Angle Strain | 2 - 5 | Distortion of tetrahedral carbon centers |

| Total Estimated Strain | 15 - 30 |

Note: These values are illustrative and would require detailed computational analysis, such as Density Functional Theory (DFT) calculations, for accurate determination.

Reactivity and Chemical Transformations of 3,4 Dibromo 1,1,6,6 Tetranitrohexane

Reactions Involving Geminal Dinitro Groups

The geminal dinitro groups, with two nitro groups attached to the same carbon atom, are powerful electron-withdrawing groups that significantly influence the reactivity of the adjacent atoms.

Nucleophilic Substitution at Carbon Bearing Nitro Groups

The carbon atoms bearing the geminal dinitro groups are highly electron-deficient due to the strong inductive and resonance effects of the two nitro groups. This electron deficiency, in theory, makes them susceptible to attack by nucleophiles. However, direct nucleophilic substitution at a saturated carbon atom bearing two nitro groups is not a commonly reported transformation. The steric hindrance created by the two bulky nitro groups, combined with the lack of a suitable leaving group directly attached to this carbon, makes a classical S_N2 or S_N1 reaction unlikely under standard conditions.

Alternative pathways, such as radical-nucleophilic substitution (S_RN1), could be considered, particularly in the presence of radical initiators. In such a mechanism, a radical intermediate would be formed, which could then react with a nucleophile.

Reactivity of Alpha-Acidic Hydrogens (if present) and Nitronate Anion Chemistry

The presence of hydrogen atoms on the carbon atoms adjacent to the geminal dinitro groups (the alpha-hydrogens) would render them significantly acidic. The strong electron-withdrawing nature of the two nitro groups would stabilize the resulting carbanion, known as a nitronate anion, through resonance.

While the specific pKa of the alpha-hydrogens in 3,4-Dibromo-1,1,6,6-tetranitrohexane is not documented, it is expected to be considerably lower than that of typical alkanes, and likely more acidic than in mononitroalkanes. This acidity would allow for deprotonation by a suitable base to form a nitronate ion.

This nitronate anion is a versatile nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The negative charge is delocalized over the carbon and the oxygen atoms of the nitro groups, allowing for reaction at either site, although reactions at the carbon are more common.

Table 1: Predicted Reactivity of Alpha-Acidic Hydrogens

| Reagent/Condition | Expected Product | Reaction Type |

|---|---|---|

| Strong Base (e.g., NaH, LDA) | Nitronate Anion | Acid-Base Reaction |

| Alkyl Halide | C-Alkylated Product | Nucleophilic Substitution |

| Aldehyde/Ketone | β-Hydroxy Nitroalkane | Henry Reaction |

Condensation and Addition Reactions (e.g., Henry Reaction variations)

The formation of a nitronate anion opens the door to a range of condensation and addition reactions, most notably the Henry (or nitro-aldol) reaction. In the presence of a base, the nitronate anion generated from a gem-dinitro compound can act as a nucleophile and attack the carbonyl carbon of an aldehyde or ketone. This reaction would lead to the formation of a β-hydroxy dinitro compound.

Given the presence of two geminal dinitro groups in this compound, it is conceivable that if alpha-hydrogens are present, both ends of the molecule could potentially participate in such reactions, leading to the formation of more complex, polyfunctionalized molecules.

Reactions of Vicinal Dibromo Groups

The vicinal dibromo groups, with two bromine atoms on adjacent carbon atoms, are key sites for elimination and substitution reactions.

Dehydrohalogenation and Elimination Reactions to Form Unsaturated Linkages

One of the most characteristic reactions of vicinal dihalides is dehydrohalogenation, which leads to the formation of alkenes and alkynes. libretexts.org Treatment of this compound with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2), would be expected to induce the elimination of two molecules of hydrogen bromide (HBr). openstax.org

The reaction likely proceeds through a stepwise E2 mechanism. The first elimination would yield a bromoalkene intermediate. A second, typically more forcing, elimination would then generate an alkyne. The regiochemistry of the initial double bond formation would depend on the relative acidity of the protons on the carbons adjacent to the bromine-bearing carbons.

Table 2: Potential Products of Dehydrohalogenation

| Reagent | Product | Reaction Type |

|---|---|---|

| 1 eq. Strong Base (e.g., KOH) | Bromoalkene derivative | E2 Elimination |

Nucleophilic Substitution of Bromine Atoms by Various Nucleophiles

The bromine atoms in the 3 and 4 positions are good leaving groups, making them susceptible to nucleophilic substitution. A variety of nucleophiles could potentially displace one or both bromine atoms. These reactions would likely proceed via an S_N2 mechanism, especially with strong, unhindered nucleophiles.

The success of these substitution reactions would depend on the competition with the elimination pathway. Milder bases and better nucleophiles would favor substitution over elimination.

Table 3: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | NaOH (aq) | Diol |

| Alkoxide | NaOCH3 | Diether |

| Cyanide | NaCN | Dinitrile |

| Azide (B81097) | NaN3 | Diazide |

| Thiolate | NaSH | Dithiol |

It is important to note that the strong electron-withdrawing effect of the tetranitro groups could potentially influence the reactivity of the C-Br bonds, possibly making them more susceptible to nucleophilic attack.

Reductive Debromination and Hydrogenation Strategies

The bromine atoms at the C3 and C4 positions are susceptible to removal through reductive processes. Reductive debromination of vicinal dibromides is a well-established method for the synthesis of alkenes nih.gov. This transformation can be achieved using various reagents.

Reductive Debromination: Common methods for the reductive debromination of 1,2-dibromides involve reagents such as zinc dust, sodium iodide, or certain metal-catalyzed reactions. In the case of this compound, treatment with a suitable reducing agent would lead to the elimination of the two bromine atoms and the formation of a double bond between C3 and C4, yielding 1,1,6,6-tetranitrohex-3-ene (B14546566). The reaction is typically stereospecific, often proceeding via an anti-elimination pathway nih.gov.

Hydrogenation: The product of the debromination, 1,1,6,6-tetranitrohex-3-ene, possesses a central carbon-carbon double bond which can be subsequently hydrogenated. Catalytic hydrogenation is the most common method for this transformation, typically employing a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas researchgate.net. This reaction involves the syn-addition of two hydrogen atoms across the double bond, resulting in the formation of 1,1,6,6-tetranitrohexane youtube.com. The process effectively saturates the carbon chain, removing the double bond introduced during the debromination step youtube.com.

| Transformation | Reagent/Catalyst | Product |

| Reductive Debromination | Zinc dust, Sodium Iodide | 1,1,6,6-tetranitrohex-3-ene |

| Hydrogenation | H₂, Pd/C or PtO₂ | 1,1,6,6-tetranitrohexane |

Interplay between Nitro and Bromo Functional Groups

The reactivity of this compound is significantly influenced by the electronic and steric interplay between the nitro and bromo substituents.

Steric Effects: Both the nitro groups and the bromine atoms are sterically bulky. This steric hindrance can impede the approach of reagents to certain parts of the molecule, influencing regioselectivity in chemical reactions wikipedia.orgyoutube.com. For instance, nucleophilic attack at the brominated carbons (C3 and C4) might be slowed due to the steric bulk of the adjacent substituents wikipedia.org. This crowding can also influence the conformational preferences of the molecule.

The presence of both nucleophilic (potentially from reduced nitro groups) and electrophilic centers (brominated carbons) within the same molecule creates the possibility for intramolecular reactions.

If one of the nitro groups were selectively reduced to a primary amine, this amino group could act as an internal nucleophile. A subsequent intramolecular nucleophilic substitution could occur, where the amine attacks one of the brominated carbons, displacing the bromide ion. This process would result in the formation of a cyclic structure, specifically a substituted pyrrolidine (B122466) or piperidine (B6355638) ring, depending on which carbon is attacked. The feasibility of such a reaction would depend on the relative stability of the resulting ring system (typically 5- or 6-membered rings are favored) and the reaction conditions employed.

Controlled Reduction of Nitro Groups to Amines or Other Nitrogen Species

The reduction of nitro groups is a fundamental transformation in organic chemistry. A variety of reagents can be used to reduce aliphatic nitro compounds to amines, with catalytic hydrogenation being one of the most common methods wikipedia.org.

For this compound, the challenge lies in achieving selective reduction of the nitro groups without simultaneously causing reductive debromination.

Potential Reduction Strategies:

Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with H₂ gas can reduce nitroalkanes to primary amines. However, these conditions can also promote the removal of halogens. Careful selection of the catalyst and optimization of reaction conditions (pressure, temperature, solvent) would be crucial to favor nitro group reduction over debromination.

Metal-Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are effective for nitro group reduction wikipedia.org. These methods might offer better selectivity compared to catalytic hydrogenation, potentially leaving the C-Br bonds intact under controlled conditions.

The reduction could also be controlled to yield intermediate species such as hydroxylamines or oximes by using specific reagents like diborane (B8814927) or certain metal salts under milder conditions wikipedia.org.

| Target Product | Potential Reagent | Comments |

| Hexane-1,1,6,6-tetraamine | Fe/HCl or Catalytic Hydrogenation | Risk of concurrent debromination with catalytic hydrogenation. |

| 1,1,6,6-Tetrakis(hydroxylamino)hexane | Diborane, Zn/NH₄Cl | Milder conditions may preserve C-Br bonds. |

Selective Transformations at Brominated Carbons, including Cross-Coupling Reactions

The carbon-bromine bonds at the C3 and C4 positions are key sites for functionalization. These secondary alkyl bromides can undergo nucleophilic substitution and elimination reactions. Furthermore, they represent potential handles for modern cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation youtube.com. While often applied to aryl and vinyl halides, their application to alkyl halides is also well-developed. For this compound, reactions such as the Suzuki (using organoboron reagents), Stille (using organotin reagents), or Negishi (using organozinc reagents) couplings could potentially be employed to introduce new alkyl or aryl substituents at the C3 and C4 positions researchgate.netorganic-chemistry.org.

The success of these reactions would be highly dependent on several factors:

Catalyst System: The choice of palladium catalyst and ligand is critical to facilitate the oxidative addition of the Pd(0) complex into the C-Br bond youtube.com.

Substrate Reactivity: The strong electron-withdrawing nature of the adjacent nitro groups could influence the rate and success of the oxidative addition step.

Side Reactions: β-hydride elimination is a common side reaction with alkyl halides in cross-coupling, which would lead to the formation of the alkene product (1,1,6,6-tetranitrohex-3-ene). Selecting a catalyst system that favors reductive elimination over β-hydride elimination is essential.

These advanced synthetic methods could provide a pathway to novel and complex derivatives of the tetranitrohexane scaffold.

Advanced Applications and Potential in Energetic Materials Science

Principles of Incorporating Nitro and Halogen Groups for Energetic Enhancement.acs.orgnih.gov

The energetic properties of a molecule are fundamentally linked to its chemical structure. The introduction of specific functional groups, known as explosophores, is a primary strategy for designing energetic materials. In 3,4-Dibromo-1,1,6,6-tetranitrohexane, the combination of nitro (NO₂) and bromo (Br) groups on a hexane (B92381) backbone is a deliberate design choice aimed at optimizing its energetic output and physical properties.

Nitro groups are the primary source of energy in many energetic materials. They are oxygen-rich and contribute significantly to the molecule's enthalpy of formation. Upon detonation, the decomposition of nitro groups releases a large amount of energy, forming stable gaseous products like nitrogen (N₂) and carbon oxides. The presence of four nitro groups in the this compound structure suggests a high potential for energy release.

Impact of Molecular Structure on Energetic Performance

The performance of an energetic material is intricately tied to its molecular and crystal structure. researchgate.netresearchgate.net For this compound, key structural factors influencing its energetic performance include:

Density: The presence of two heavy bromine atoms and four nitro groups on a six-carbon chain would be expected to yield a high molecular density. High density allows for more energetic material to be packed into a given volume, which can lead to more efficient energy transfer during detonation. researchgate.net

Intermolecular Interactions: The arrangement of molecules in the crystal lattice and the presence of intermolecular interactions, such as hydrogen bonding (though limited in this structure) and van der Waals forces, play a role in the material's stability and sensitivity. Stronger intermolecular interactions can lead to a more stable crystal structure, potentially reducing sensitivity. rsc.org

Molecular Flexibility: The flexibility of the hexane backbone can influence the material's sensitivity. Molecular flexibility is a factor that can be correlated with impact sensitivity, as it relates to the molecule's ability to dissipate energy from mechanical stimuli. ed.ac.uk

Theoretical Framework for Energy Release and Oxygen Balance

The energy released during the detonation of an energetic material is a result of its rapid decomposition into simpler, more stable gaseous products. The efficiency of this process is heavily influenced by the compound's oxygen balance (OB) . Oxygen balance is a measure of the degree to which an explosive can be oxidized. It is calculated based on the molecular formula of the compound, assuming that carbon is converted to carbon monoxide, and then carbon dioxide, hydrogen to water, and metals to metal oxides.

A compound with a positive oxygen balance has more than enough oxygen to completely oxidize its carbon and hydrogen content. A negative oxygen balance indicates an oxygen deficiency. The ideal oxygen balance for maximizing energy release is typically close to zero, as this allows for the most efficient conversion to highly stable products like CO₂, H₂O, and N₂. The oxygen balance is a critical parameter that is strongly related to the basic structure of energetic compounds and has a significant correlation with impact sensitivity. researchgate.net The specific arrangement and ratio of atoms in this compound determine its oxygen balance, which is a key theoretical indicator of its potential energy release.

Computational Prediction and Modeling of Energetic Performanceresearchgate.net

The high cost and inherent risks associated with synthesizing and testing novel energetic materials make computational modeling an indispensable tool in their design and evaluation. mdpi.com Numerical simulations provide a powerful method for studying structure-performance relationships before a compound is ever synthesized. researchgate.net

Simulation of Detonation Properties (e.g., Detonation Velocity and Pressure)

Various computational methods are employed to predict the key performance parameters of energetic materials. Thermochemical codes, for example, can calculate detonation properties based on the material's thermodynamic data and equations of state. acs.org For a molecule like this compound, these simulations would use its elemental composition, heat of formation, and density as inputs to predict its detonation velocity and pressure.

Detonation Velocity (D): This is the speed at which the detonation wave travels through the explosive. It is a primary measure of performance and reflects the rate of energy release. mdpi.com

Detonation Pressure (P): This represents the pressure at the detonation front and is indicative of the material's brisance or shattering power.

Machine learning techniques have also emerged as a powerful approach, using existing data from known energetic materials to train models that can predict the properties of new molecules based on their structural features. acs.orgarxiv.org

Computational Prediction of Sensitivity to External Stimuli (Impact, Friction, Electrostatic Discharge)

The sensitivity of an energetic material to accidental initiation by stimuli such as impact, friction, or electrostatic discharge is a critical safety parameter. mdpi.com Predicting sensitivity is a significant challenge, as it involves complex physical and chemical mechanisms. researchgate.net

Computational models aim to identify molecular and electronic descriptors that correlate with experimental sensitivity data. Key factors considered in these models include:

Electronic Structure: Properties like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often used as indicators of stability. A larger gap generally suggests lower reactivity and thus lower sensitivity. researchgate.net

Energy Transfer: Some models are based on the principle that a material will be less sensitive if it can quickly dissipate energy from an external stimulus, preventing the formation of "hot spots" that lead to ignition. researchgate.net

Molecular Properties: Descriptors such as molecular weight, oxygen balance, and specific structural motifs are used in machine learning models to predict sensitivity. nih.govresearchgate.net

For this compound, computational analysis would focus on how the interplay between the flexible hexane chain, the bulky bromo atoms, and the energetic nitro groups affects its electronic structure and ability to handle external energy, thereby predicting its likely response to impact, friction, and electrostatic discharge. mdpi.com

Strategies for Mitigating Sensitivity and Enhancing Thermal Stability

A primary goal in energetic materials research is to resolve the trade-off between high performance and high sensitivity. nih.govresearchgate.net Several strategies have been developed to enhance the safety and thermal stability of energetic compounds, which could hypothetically be applied to this compound.

Crystal Engineering: Modifying the crystal structure can have a profound impact on sensitivity. Creating co-crystals, where the energetic material is crystallized with a non-energetic co-former, can create more stable packing arrangements and stronger intermolecular interactions, which helps to dissipate energy and reduce sensitivity. rsc.org

Coating and Encapsulation: Applying a coating of a less sensitive material, such as a polymer or fluororubber, can desensitize energetic crystals. rsc.org This coating acts as a buffer, absorbing some of the energy from mechanical stimuli and preventing the formation of hot spots. researchgate.netrsc.org

Introduction of Specific Functional Groups: The strategic placement of certain chemical groups can enhance thermal stability. For instance, introducing amino groups into aromatic rings is a known method for improving heat resistance in some explosives. acs.org While not directly applicable to the aliphatic structure of this compound, it illustrates the principle of using molecular design to improve stability.

Use of Additives: Incorporating additives, such as carbon nanomaterials, can improve thermal conductivity, allowing heat to dissipate more effectively and preventing thermal runaway. researchgate.net Other additives may be used to render the material inert when heated slowly, while still allowing for rapid ignition when intended. google.com

Molecular Design Approaches for Reduced Sensitivity

A critical challenge in the development of high-performance energetic materials is the inherent trade-off between energy output and sensitivity to external stimuli such as impact and friction. Molecular design strategies aim to mitigate this sensitivity without significantly compromising performance. The inclusion of halogen atoms in energetic molecules is one such approach that has garnered theoretical interest.

In the case of this compound, the two bromine atoms are of particular significance. The presence of heavy halogen atoms can influence the crystal packing of the material, potentially leading to denser and more stable crystalline structures. Furthermore, halogen bonding, a non-covalent interaction similar to hydrogen bonding, can play a role in stabilizing the crystal lattice, thereby reducing sensitivity. mdpi.com It is hypothesized that the bromine atoms in this molecule could engage in halogen bonding with the oxygen atoms of the nitro groups in adjacent molecules, creating a more robust supramolecular architecture that is less susceptible to initiation by mechanical shock.

A theoretical comparison of related structures highlights these competing factors. For instance, increasing the number of nitro groups generally correlates with increased sensitivity. Conversely, strategic placement of halogens can counteract this trend to some extent.

Table 1: Theoretical Sensitivity Comparison of Related Energetic Compounds

| Compound | Key Structural Features | Predicted Relative Sensitivity | Rationale |

|---|---|---|---|

| 1,1,6,6-Tetranitrohexane | Geminal dinitro groups on a hexane backbone | High | High concentration of explosophores without sensitivity-reducing moieties. |

| This compound | Vicinal bromine atoms and geminal dinitro groups | Moderate to High | Bromine atoms may reduce sensitivity through halogen bonding and increased density, but the effect is likely offset by the four nitro groups. |

| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | Cyclic nitramine | High | Rigid ring structure and high nitrogen content. |

| 2,4,6-Trinitrotoluene (TNT) | Aromatic nitro compound | Moderate | Aromatic stability contributes to lower sensitivity compared to RDX. |

Investigation of Decomposition Pathways through Theoretical Methods

Understanding the decomposition mechanism of an energetic material is crucial for predicting its stability, performance, and safety. For this compound, theoretical methods such as density functional theory (DFT) would be instrumental in elucidating its initial decomposition steps.

The primary trigger for the decomposition of many nitroalkanes is the homolytic cleavage of the C-NO2 bond, which has a relatively low bond dissociation energy. researchgate.net In the case of this compound, this would lead to the formation of nitrogen dioxide (NO2) and a carbon-centered radical. The presence of four such groups suggests that this is a highly probable initial decomposition pathway.

Another potential initiation step is the cleavage of the C-Br bond. While generally stronger than the C-NO2 bond, its dissociation energy can be influenced by the surrounding chemical environment. The presence of electron-withdrawing nitro groups on the same carbon chain could affect the stability of the C-Br bond.

A third possibility is the concerted elimination of nitrous acid (HONO) or hydrobromic acid (HBr), facilitated by the presence of adjacent hydrogen atoms. Theoretical calculations could determine the activation energies for these competing pathways, thereby identifying the most likely initial step in the thermal decomposition of the molecule. The subsequent reactions would involve a complex series of radical chain reactions, leading to the formation of gaseous products such as N2, CO, CO2, and H2O.

Table 2: Predicted Bond Dissociation Energies (BDE) for Key Bonds in this compound (Theoretical Estimates)

| Bond | Predicted BDE (kJ/mol) | Implication for Decomposition |

|---|---|---|

| C-NO2 | 160-180 | Likely the primary trigger bond for initial decomposition due to its relatively low BDE. |

| C-Br | 280-300 | Higher BDE suggests it is less likely to be the initial point of cleavage compared to C-NO2. |

| C-C | 340-360 | Stronger than C-NO2 and C-Br, making backbone rupture less probable as an initial step. |

| C-H | 410-430 | Strongest bond, unlikely to be the primary initiation site. |

Potential as a Building Block for Novel Energetic Architectures

The bifunctional nature of this compound, with its two reactive bromine sites and energetic nitro groups, makes it a theoretically interesting candidate as a monomer or building block for more complex energetic materials.

Synthesis of Higher Oligomers or Polymeric Materials

The two bromine atoms in the 3 and 4 positions of the hexane chain could potentially be used as handles for polymerization reactions. For example, dehalogenation coupling reactions could, in theory, link multiple molecules of this compound to form oligomers or even polymers. Such a reaction would result in a polymer with a polyethylene-like backbone, heavily substituted with dinitromethyl groups.

The synthesis of such polymers would present significant challenges due to the high sensitivity of the starting material and the potential for runaway reactions. However, the resulting materials could exhibit a unique combination of high energy density and potentially elastomeric properties, depending on the polymer backbone.

Incorporation into Composite Energetic Formulations (theoretical compatibility studies)

Composite energetic materials, such as polymer-bonded explosives (PBXs) and solid rocket propellants, consist of energetic crystals embedded in a polymer matrix. nih.gov this compound could theoretically be considered as a high-density energetic filler in such formulations.

A key parameter for a filler in a composite formulation is its compatibility with the binder. Theoretical studies, such as molecular dynamics simulations, could be used to assess the compatibility of this compound with common energetic binders like glycidyl (B131873) azide (B81097) polymer (GAP) or hydroxyl-terminated polybutadiene (B167195) (HTPB). nih.gov These simulations would examine the intermolecular interactions between the filler and the polymer, providing insights into the adhesion and mechanical properties of the resulting composite.

The high density of this compound, owing to the presence of four nitro groups and two bromine atoms, would be advantageous for achieving high-density formulations, which in turn can lead to higher detonation velocities and pressures. However, its oxygen balance would need to be carefully considered when formulating a composite. A negative oxygen balance would require the inclusion of an oxygen-rich binder or a solid oxidizer to achieve optimal performance.

Design Considerations for Future High-Performance Explosives and Propellants

The theoretical analysis of this compound provides valuable insights for the design of future energetic materials. The concept of incorporating halogens to modulate sensitivity while maintaining high energy density is a promising avenue for research. Future molecular design could focus on optimizing the number and type of halogen atoms, as well as their position relative to the energetic groups, to maximize the stabilizing effects of halogen bonding.

Furthermore, the use of flexible backbones, as seen in the hexane chain of this molecule, could be further explored as a strategy for creating less sensitive materials. The combination of a flexible core with multiple energetic functional groups offers a pathway to high-energy, melt-castable explosives.

For propellant applications, the development of energetic polymers derived from monomers like this compound could lead to binders that not only provide structural integrity but also significantly contribute to the specific impulse of the propellant. researchgate.net The design of such polymers would need to balance energetic performance with the required mechanical properties, such as a low glass transition temperature and good thermal stability.

Future Research Directions and Perspectives for 3,4 Dibromo 1,1,6,6 Tetranitrohexane

Exploration of Asymmetric Synthesis for Stereoisomers

The molecular structure of 3,4-Dibromo-1,1,6,6-tetranitrohexane features two stereocenters at the C3 and C4 positions, meaning it can exist as multiple stereoisomers. The spatial arrangement of the bromo and nitro groups can significantly influence the crystal packing, density, sensitivity, and energetic performance of the material. Currently, the stereoselective synthesis of this and similar polyfunctionalized nitroalkanes remains a significant challenge.

Future research should focus on the development of asymmetric synthesis routes to access individual enantiomers and diastereomers of this compound. This will involve the exploration of chiral catalysts and auxiliaries capable of controlling the stereochemical outcome of the key bond-forming reactions. Strategies analogous to the successful asymmetric synthesis of other complex molecules, such as organocatalytic conjugate additions of nitroalkanes to unsaturated systems, could provide a valuable starting point. acs.orgrsc.org The ability to isolate and characterize each stereoisomer will be paramount in establishing structure-property relationships and identifying the most promising candidates for specific applications.

A comparative analysis of the synthesized stereoisomers would be essential. Key properties to investigate for each isomer are outlined in the table below.

| Property | Significance for Energetic Materials |

| Crystal Density | Directly correlates with detonation velocity and pressure. |

| Thermal Stability | Determines the material's safe handling and storage parameters. |

| Impact and Friction Sensitivity | Critical for assessing the safety and handling of the material. |

| Detonation Performance | The ultimate measure of its effectiveness as an energetic material. |

| Solubility | Affects processing and formulation with other components. |

Development of Catalyst-Controlled Reactions for Enhanced Selectivity

Achieving high selectivity in the synthesis of heavily functionalized molecules like this compound is a formidable challenge. Current synthetic methods may result in mixtures of products, leading to difficult and costly purification processes. Catalyst-controlled reactions offer a promising avenue to overcome these limitations.

Future research should be directed towards the discovery and optimization of catalysts that can precisely control both the regioselectivity and stereoselectivity of the synthetic route. This includes the development of novel metal-based catalysts and organocatalysts. For instance, designing catalysts that can direct the bromination and nitration steps to specific positions on the hexane (B92381) backbone would be a significant advancement. Furthermore, catalyst systems that can facilitate the entire synthetic cascade in a one-pot fashion would greatly enhance the efficiency and sustainability of the process. The evolution of catalysts in asymmetric conjugate additions of nitroalkanes provides a strong precedent for the potential success of this approach. rsc.org

Advanced Material Characterization Techniques for In-Situ Studies

A thorough understanding of the behavior of this compound under various stimuli is critical for its safe handling and application. Traditional characterization techniques often provide a static picture of the material. The future of its characterization lies in the application of advanced, time-resolved, and in-situ methods.

Techniques such as high-rate, in-situ Fourier Transform Infrared (FTIR) spectroscopy could be employed to study the thermal decomposition of the compound under rapid heating conditions, providing insights into the initial bond-breaking events and the evolution of gaseous products. scilit.com Synchrotron-based X-ray diffraction and scattering techniques can offer real-time information on phase transitions and changes in crystal structure under pressure or at elevated temperatures. These in-situ studies are crucial for developing accurate models of the material's decomposition and detonation behavior.

Integration of Machine Learning and AI in Design and Synthesis Optimization

The vast chemical space of potential energetic materials makes a purely experimental approach to discovery and optimization inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by enabling rapid screening and prediction of material properties.

For this compound and its derivatives, ML models can be trained on existing data for other energetic materials to predict key performance parameters such as density, heat of formation, and detonation velocity. researchgate.net This can guide synthetic efforts towards molecules with the most promising characteristics. Furthermore, AI algorithms can be utilized to optimize reaction conditions for the synthesis, leading to higher yields and purity. The integration of AI with automated synthesis platforms could accelerate the discovery-to-production timeline significantly. nih.gov

Discovery of Novel Reactivity and Functional Group Interconversions

The rich collection of functional groups in this compound, including nitro and bromo groups, suggests a versatile and potentially unexplored reactivity profile. The nitro group, in particular, is known for its diverse chemical behavior. nih.gov

Future research should aim to uncover novel reactions and functional group interconversions of this compound. For example, the nitro groups could potentially be transformed into other functionalities, opening up pathways to new classes of compounds with different properties. The bromo groups serve as convenient handles for cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. Exploring the reactivity of this molecule under different conditions (e.g., with various nucleophiles, electrophiles, and catalysts) could lead to the discovery of unexpected and valuable chemical transformations. The versatile reactivity of nitro compounds, including their ability to act as precursors to other functional groups, provides a strong basis for this line of inquiry. frontiersin.org

Multi-Scale Modeling Approaches for Comprehensive Material Understanding

To gain a complete picture of the behavior of this compound, from the molecular to the macroscopic level, a multi-scale modeling approach is indispensable. aip.org This involves the integration of different computational techniques, each suited for a specific length and time scale.

At the quantum mechanical level, density functional theory (DFT) calculations can be used to determine the molecular structure, electronic properties, and bond dissociation energies. This information can then be used to develop accurate force fields for classical molecular dynamics (MD) simulations. researchgate.net MD simulations can, in turn, provide insights into the crystal structure, mechanical properties, and the initial stages of decomposition. Finally, continuum models can be used to simulate the bulk behavior of the material, such as detonation propagation. gatech.edu Bridging these different scales is a major challenge but is essential for developing a predictive understanding of the material's performance and safety. researchgate.net

| Modeling Scale | Computational Technique | Information Gained |

| Quantum Mechanical | Density Functional Theory (DFT) | Molecular structure, electronic properties, bond energies, reaction pathways. |

| Atomistic/Molecular | Molecular Dynamics (MD) | Crystal structure, mechanical properties, thermal decomposition initiation. |

| Mesoscale | Coarse-Grained MD, DPD | Morphology, defect dynamics, hot spot formation. |

| Continuum | Finite Element Analysis (FEA) | Bulk material response, detonation propagation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.